molecular formula C11H13N3O4S2 B2520487 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid CAS No. 1396964-23-0

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid

Cat. No.: B2520487
CAS No.: 1396964-23-0
M. Wt: 315.36
InChI Key: GGXQUHCKQXDDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is a sulfonamide derivative characterized by a benzothiadiazole ring system linked via a sulfonyl group to an amino-substituted branched aliphatic carboxylic acid.

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-6(2)9(11(15)16)14-20(17,18)8-5-3-4-7-10(8)13-19-12-7/h3-6,9,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQUHCKQXDDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

This compound acts as a mixed ligand in coordination complexes with transition metals like chromium(III) and oxovanadium(IV). Key findings include:

Spectroscopic Evidence

Observed IR Bands (cm⁻¹)AssignmentShift vs. Free Ligand
3362–3444 (ν(N–H))Sulfonamide N–H stretch+81–84 cm⁻¹
1635–1653 (νasym(COO⁻))Carboxylate asymmetric stretch+28–46 cm⁻¹
1398–1455 (νsym(COO⁻))Carboxylate symmetric stretch-37–40 cm⁻¹
570–637 (ν(M–O/–N))Metal-ligand bonds

The Δν(COO⁻) values (~197 cm⁻¹) indicate monodentate carboxylate coordination .

Acylation Reactions

The amino group participates in acylation under mild conditions:

  • Methoxycarbonylation : Reacts with methyl chloroformate in basic aqueous solutions to form N-methoxycarbonyl derivatives. This reaction proceeds via nucleophilic attack of the deprotonated amine on the carbonyl carbon, followed by acid workup .

Example Synthesis

  • Dissolve 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid in NaOH.

  • Add methyl chloroformate dropwise at 0°C.

  • Acidify with HCl to precipitate the product (86% yield) .

Carboxylic Acid Derivatives

The terminal –COOH group undergoes standard transformations:

  • Acid Chloride Formation : Reacts with oxalyl chloride (similar to 3-methylbutanoic acid ) to form the corresponding acid chloride. The mechanism involves:

    • Formation of a mixed anhydride intermediate.

    • Nucleophilic acyl substitution by chloride, releasing CO/CO₂ .

Conditions :

  • Solvent: Dichloromethane or DMF.

  • Catalysts: None required; reaction proceeds at room temperature.

Ligand Exchange in Mixed Complexes

In mixed-ligand complexes (e.g., with 1,10-phenanthroline or ethylenediamine), the sulfonamide moiety stabilizes metal centers through N-coordination, while the carboxylate binds via O-donor sites. Key observations:

  • Chromium(III) Mixed Complexes : Show enhanced thermal stability (melting points >250°C) compared to homoleptic complexes .

  • Vanadyl Complexes : Exhibit paramagnetic behavior due to the d¹ configuration of V(IV) .

Biological Interactions

While direct biological reactivity data for this compound is limited, related sulfonamides are known to:

  • Inhibit carbonic anhydrase via sulfonamide-Zn²⁺ interactions .

  • Serve as fluorescent probes due to the benzothiadiazole moiety’s electron-accepting properties.

Stability and Reactivity Trends

  • pH Sensitivity : The sulfonamide group hydrolyzes under strong acidic/basic conditions, releasing SO₂ and benzothiadiazole derivatives.

  • Thermal Stability : Decomposes above 200°C without melting, consistent with metal-coordinated derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₃N₃O₄S₂
  • CAS Number : 1396964-23-0
  • Molecular Weight : 299.37 g/mol

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and acylation due to the presence of the sulfonamide group. Its carboxylic acid functionality enables esterification and amidation reactions, which are crucial for drug development processes.

Biological Activities

Research indicates that 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The benzothiadiazole moiety is often associated with enhanced biological activity due to its ability to interact with multiple biological targets.
  • Anti-inflammatory Effects : Similar compounds have been investigated for their potential anti-inflammatory properties. The structural features of this compound may allow it to inhibit specific enzymes involved in inflammatory pathways.
  • Anticancer Potential : Given the structural similarities with known anticancer agents, there is interest in exploring its efficacy against various cancer cell lines. Initial findings suggest it may inhibit enzymes related to cancer progression .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction between benzothiadiazole derivatives and amino acid precursors under controlled conditions. Understanding its mechanism of action is essential for elucidating its therapeutic potential; ongoing studies utilize molecular docking and in vitro assays to probe its interactions with biological targets .

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

  • Neurodegenerative Diseases : Research has explored the potential of benzothiadiazole derivatives as multi-target-directed ligands for treating neurodegenerative diseases complicated by depression. These studies emphasize the need for compounds that can effectively inhibit key enzymes involved in these conditions .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibitory potential of sulfonamide derivatives have demonstrated their effectiveness against α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in diabetes management and Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. This compound can also participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with two analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Substituent(s) Key Functional Groups Molecular Weight (g/mol)* Potential Applications
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid (Target) Benzothiadiazole ring Sulfonamide, carboxylic acid ~340 (estimated) Enzyme inhibition, ligand design
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) Benzoyl + cyclohexylcarbamoyl Carboxamide, carboxylic acid ~348 (estimated) Anticancer agents, protein binding
2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid Formamido + methylsulfanyl Amide, thioether, carboxylic acid ~292 (CAS 29790-45-2) Metabolic studies, prodrug candidates

*Molecular weights are calculated based on structural formulas or CAS data.

Key Differences and Implications

Benzothiadiazole vs. In contrast, 2CA3MBA’s benzoyl group (with a cyclohexylcarbamoyl side chain) prioritizes hydrophobic interactions, likely improving membrane permeability . The formamido and methylsulfanyl groups in the third analog () suggest reduced steric hindrance and increased metabolic stability due to sulfur’s resistance to oxidation .

Sulfonamide vs. Carboxamide/Thioether Functionality :

  • The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity and acidity (pKa ~1–2) compared to carboxamides (pKa ~8–10). This makes the target molecule more suited for binding polar active sites (e.g., carbonic anhydrase inhibitors).
  • 2CA3MBA’s carboxamide may favor interactions with less acidic residues, while the thioether in the third compound could enhance redox activity or metal coordination .

The linear chain in the formamido analog () may allow greater conformational flexibility .

Research Findings and Limitations

  • Synthetic Feasibility : The preparation of benzothiadiazole derivatives often involves sulfonation and coupling reactions, as seen in analogous syntheses (e.g., ’s use of PPA for cyclization). However, the target compound’s sulfonamide linkage may require controlled conditions to avoid side reactions .

Notes on Evidence Limitations

  • The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or crystallographic parameters. Comparisons rely on structural extrapolation from analogs.
  • Further experimental validation (e.g., solubility assays, enzyme inhibition studies) is necessary to confirm the hypothesized properties.

Biological Activity

The compound 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is a derivative of benzothiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-(2,1,3-benzothiadiazole-4-sulfonamido)-3-methylbutanoic acid
  • Molecular Formula : C₁₉H₁₅N₅O₃S₂
  • Molecular Weight : 425.48 g/mol

The compound features a sulfonamide group attached to a benzothiadiazole moiety, which is crucial for its biological activity. The structural complexity contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Benzothiadiazole derivatives have been reported to exhibit anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

Antioxidant Activity

Studies have shown that compounds with similar structures possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
  • Receptor Interaction : It could interact with specific receptors in cells that mediate inflammatory responses or microbial resistance.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in microorganisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiadiazole derivatives against clinical isolates of bacteria. The results indicated that the tested compound had a notable effect on Gram-positive bacteria compared to Gram-negative strains.

Case Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves sulfonylation of the benzothiadiazole core followed by coupling with a 3-methylbutanoic acid derivative. Key steps include:

  • Sulfonylation : Reacting 2,1,3-benzothiadiazol-4-amine with a sulfonyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like dichloromethane .
  • Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide intermediate to 3-methylbutanoic acid. Optimize temperature (0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve sulfonamide (-SO₂NH-) protons (δ 10–12 ppm) and benzothiadiazole aromatic signals .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. The benzothiadiazole ring’s planarity and hydrogen-bonding patterns (e.g., carboxylic acid dimerization) are critical for validating the structure .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns of the sulfonamide group.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Approach :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates and isothermal titration calorimetry (ITC) to measure binding affinity .
  • Structural Analog Comparison : Test derivatives with modified benzothiadiazole substituents or amino acid side chains to isolate pharmacophoric features .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to target proteins, identifying key interactions (e.g., hydrogen bonds with sulfonamide) .

Q. What computational strategies are employed to predict the interaction between this compound and target enzymes or receptors?

  • Methods :

  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide as a hydrogen-bond acceptor, carboxylic acid as anionic group) using Schrödinger’s Phase .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with activity data to design optimized derivatives .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for mutations in target enzymes (e.g., carbonic anhydrase) to assess selectivity .

Q. How does the sulfonamide group influence the compound’s solubility and bioavailability in preclinical models?

  • Analysis :

  • LogP Measurement : Determine partition coefficients (octanol/water) to evaluate hydrophobicity. The sulfonamide group increases polarity but may reduce membrane permeability .
  • Protonation Studies : Use pH-solubility profiling (e.g., Henderson-Hasselbalch equation) to predict ionization states in physiological conditions .
  • In Vivo PK/PD : Administer radiolabeled compound (³H or ¹⁴C) in rodent models to track absorption and excretion rates.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency in different assay systems?

  • Resolution Steps :

Assay Validation : Compare buffer conditions (e.g., Tris vs. HEPES) and cofactor requirements (e.g., Mg²⁺) that may alter enzyme activity .

Protease Contamination Check : Use mass spectrometry to rule out degradation products in biological samples .

Meta-Analysis : Pool data from multiple studies (e.g., Bayesian statistics) to identify outliers and adjust for batch effects .

Comparative Structural Analysis

Q. What structural modifications to the benzothiadiazole core enhance the compound’s metabolic stability?

  • Design Strategies :

  • Electron-Withdrawing Groups : Introduce fluorine at the 5-position of benzothiadiazole to reduce oxidative metabolism .
  • Methyl Substituents : Add methyl groups to the butanoic acid chain to sterically shield the sulfonamide from enzymatic hydrolysis .
  • Prodrug Approach : Esterify the carboxylic acid to improve oral bioavailability, with in vivo esterase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.